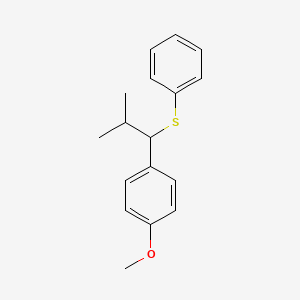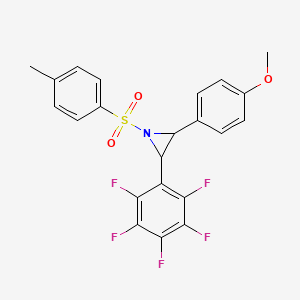
2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or a halide. For instance, the reaction of 4-methoxyphenylamine with an epoxide or a halide under basic conditions can yield the aziridine ring.
Introduction of the Perfluorophenyl Group: The perfluorophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the aziridine intermediate with a perfluorophenyl halide in the presence of a base.
Tosylation: The final step involves the tosylation of the aziridine nitrogen. This can be achieved by reacting the aziridine intermediate with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring is highly reactive towards nucleophiles due to ring strain. Nucleophilic attack can open the ring, leading to the formation of substituted amines.
Oxidation: The methoxyphenyl group can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic Substitution: Substituted amines or other derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a useful intermediate in organic synthesis.
Biology: The compound’s ability to form covalent bonds with nucleophiles makes it a potential candidate for studying enzyme mechanisms or developing enzyme inhibitors.
Medicine: Its unique structure and reactivity may lead to the development of new pharmaceuticals or diagnostic agents.
Industry: The compound can be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine involves its reactivity towards nucleophiles. The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring opening and the formation of covalent bonds with nucleophiles. This reactivity can be exploited in various applications, such as enzyme inhibition or the development of covalent drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)-1-tosylaziridine: Lacks the perfluorophenyl group, which may result in different reactivity and applications.
3-(Perfluorophenyl)-1-tosylaziridine:
2-(4-Methoxyphenyl)-3-phenyl-1-tosylaziridine: Contains a phenyl group instead of a perfluorophenyl group, which may influence its reactivity and applications.
Uniqueness
2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine is unique due to the presence of both the methoxyphenyl and perfluorophenyl groups. These groups contribute to its distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
861437-21-0 |
|---|---|
Formule moléculaire |
C22H16F5NO3S |
Poids moléculaire |
469.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonyl-3-(2,3,4,5,6-pentafluorophenyl)aziridine |
InChI |
InChI=1S/C22H16F5NO3S/c1-11-3-9-14(10-4-11)32(29,30)28-21(12-5-7-13(31-2)8-6-12)22(28)15-16(23)18(25)20(27)19(26)17(15)24/h3-10,21-22H,1-2H3 |
Clé InChI |
PGTFLHAEXGHYKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


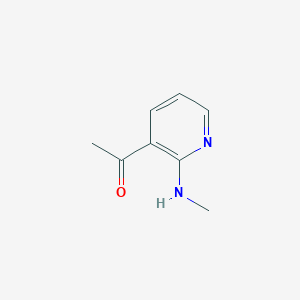
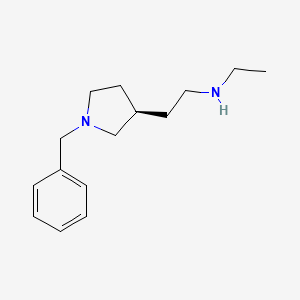
![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
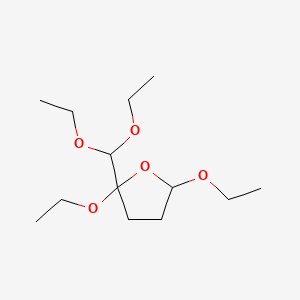

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
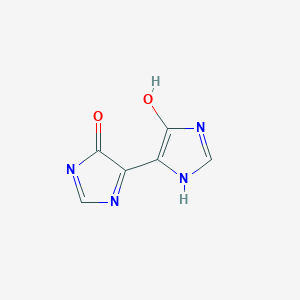
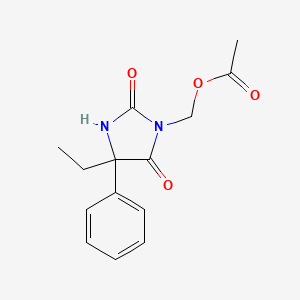
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)
